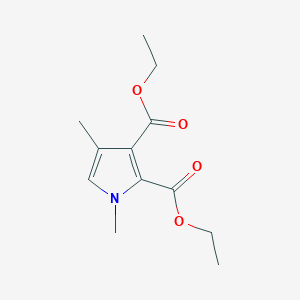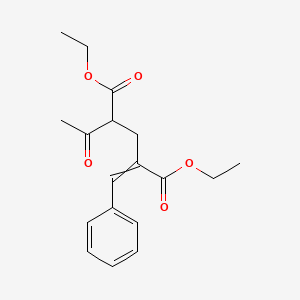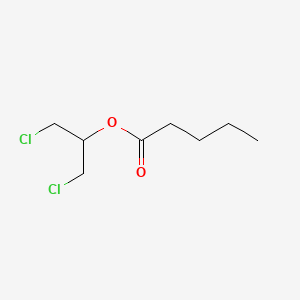
9-Azido-10-methylacridin-10-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Azido-10-methylacridin-10-ium iodide is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azido group at the 9th position and a methyl group at the 10th position of the acridine ring, with an iodide counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azido-10-methylacridin-10-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 10-methylacridine.
Azidation: The 9th position of 10-methylacridine is azidated using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Quaternization: The resulting 9-azido-10-methylacridine is then quaternized with methyl iodide (CH₃I) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
9-Azido-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Reduction: Hydrogen gas (H₂), palladium catalyst
Cycloaddition: Alkynes, copper(I) catalyst
Major Products Formed
Substitution: Various substituted acridines
Reduction: 9-Amino-10-methylacridin-10-ium iodide
Cycloaddition: 1,2,3-Triazole derivatives
科学研究应用
9-Azido-10-methylacridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of 9-Azido-10-methylacridin-10-ium iodide involves its interaction with biological molecules. The azido group can undergo photolysis to generate reactive nitrogen species, which can cause damage to cellular components. The acridine moiety can intercalate into DNA, disrupting its structure and function. These interactions make it a potential candidate for photodynamic therapy and antimicrobial applications.
相似化合物的比较
Similar Compounds
- 9-Mesityl-10-methylacridin-10-ium iodide
- 9,10-Dimethylacridin-10-ium iodide
- 9-Amino-10-methylacridin-10-ium iodide
Uniqueness
9-Azido-10-methylacridin-10-ium iodide is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential applications in photodynamic therapy and as a precursor for triazole synthesis. Its ability to intercalate into DNA and generate reactive nitrogen species upon photolysis sets it apart from other similar compounds.
属性
CAS 编号 |
89873-27-8 |
|---|---|
分子式 |
C14H11IN4 |
分子量 |
362.17 g/mol |
IUPAC 名称 |
9-azido-10-methylacridin-10-ium;iodide |
InChI |
InChI=1S/C14H11N4.HI/c1-18-12-8-4-2-6-10(12)14(16-17-15)11-7-3-5-9-13(11)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI 键 |
CEZBNQYHGCTBBE-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=[N+]=[N-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)

![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)


![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)


![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)


